Technical Documentation Center

Methyl 5-[(methylamino)methyl]furan-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-[(methylamino)methyl]furan-2-carboxylate

Core Science & Biosynthesis

Foundational

Solubility profile of methylamino methyl furan esters in organic solvents

Executive Summary The solubility profile of methylamino methyl furan esters (e.g., Methyl 5-[(dimethylamino)methyl]-2-furoate) is a critical parameter in the process chemistry of H2-receptor antagonists (such as Ranitidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of methylamino methyl furan esters (e.g., Methyl 5-[(dimethylamino)methyl]-2-furoate) is a critical parameter in the process chemistry of H2-receptor antagonists (such as Ranitidine) and novel biofuel derivatives.[1] These compounds exhibit a complex solubility landscape driven by the competing polarity of the basic amino-methyl moiety and the lipophilic furan-ester core.[1]

This guide provides a technical analysis of the solubility behavior of this chemical class in organic solvents.[2][3] It moves beyond simple "soluble/insoluble" classifications to explore thermodynamic drivers, solvent-solute interactions, and precise experimental protocols for solubility determination.

Physicochemical Characterization & Solubility Mechanism

To predict and manipulate solubility, one must first understand the molecular architecture. Methylamino methyl furan esters possess three distinct functional regions that dictate solvent interaction:

  • Furan Ring (Aromatic Core): Provides moderate lipophilicity and π-π stacking potential.[1]

  • Ester Group (-COOCH₃): Acts as a Hydrogen Bond Acceptor (HBA) and dictates solubility in polar aprotic solvents (e.g., Ethyl Acetate, Acetone).[1]

  • Methylamino Group (-CH₂-NR₂):

    • Free Base Form: Acts as a strong H-bond acceptor and weak donor (if secondary amine).[1] High solubility in alcohols and chlorinated solvents.

    • Salt Form (e.g., HCl): Drastically reduces organic solubility, favoring water or highly polar solvents (DMSO, Methanol).

Mechanism of Dissolution

The dissolution process is governed by the balance between the crystal lattice energy of the solid ester and the solvation enthalpy.

  • In Alcohols (Methanol/Ethanol): The hydroxyl group of the solvent H-bonds with the amino nitrogen and the ester carbonyl, leading to high solubility.

  • In Hydrocarbons (Hexane/Heptane): The polar amino-ester functionality creates a high energy barrier for solvation, resulting in low solubility (often < 1 mg/mL).[1]

  • In Chlorinated Solvents (DCM/Chloroform): Excellent solubility is observed due to favorable dipole-dipole interactions and the ability of DCM to solvate the amine.[1]

SolubilityMechanism Solute Methylamino Methyl Furan Ester Interaction_H H-Bonding (High Solubility) Solute->Interaction_H Amine/Ester Groups Interaction_Dipole Dipole-Dipole (Moderate Solubility) Solute->Interaction_Dipole Furan Ring Interaction_VDW Van der Waals only (Low Solubility) Solute->Interaction_VDW Methyl Groups Solvent_Polar Polar Protic (Methanol, Water) Solvent_Aprotic Polar Aprotic (Ethyl Acetate, Acetone) Solvent_NonPolar Non-Polar (Hexane, Toluene) Interaction_H->Solvent_Polar Interaction_Dipole->Solvent_Aprotic Interaction_VDW->Solvent_NonPolar

Figure 1: Mechanistic interaction map showing the dominant forces driving solubility in different solvent classes.[1]

Thermodynamic Solubility Profile

The solubility of furan esters is temperature-dependent and can be modeled using the Modified Apelblat Equation , which correlates the mole fraction solubility (


) with temperature (

):


Where


, 

, and

are empirical constants derived from experimental data.
Comparative Solubility Data (Representative)

Data extrapolated from structural analogs (e.g., Methyl 5-(chloromethyl)-2-furoate and Furoic acid) and standard solubility rules for amino-esters.[1]

Solvent ClassSpecific SolventSolubility (25°C)Temperature SensitivitySuitability for Process
Alcohols MethanolVery High (>200 mg/mL)ModeratePrimary reaction solvent
Isopropanol (IPA)HighHighExcellent for crystallization
Esters Ethyl AcetateModerate-HighHighExtraction / Purification
Chlorinated DichloromethaneVery High LowSynthesis / Work-up
Ketones AcetoneHighModerateSolvent exchange
Aromatics TolueneModerateHighHigh-temp reactions
Alkanes n-HexaneVery Low (<5 mg/mL)LowAnti-solvent (Precipitation)

Critical Insight: The "Anti-solvent" effect of n-Hexane is vital for purification.[1] Dissolving the crude ester in a minimum volume of Ethyl Acetate and slowly adding Hexane induces controlled crystallization, rejecting polar impurities.

Experimental Protocol: Isothermal Saturation Method

To generate precise solubility data for your specific ester derivative, do not rely on visual estimation. Use the Gravimetric Isothermal Saturation Method . This protocol is self-validating through mass balance checks.[1]

Workflow Diagram

ExperimentalProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Thermostated Shaker, 24-48h) Start->Equilibration T ± 0.1 K Separation Phase Separation (Syringe Filter 0.45µm / Centrifuge) Equilibration->Separation Isothermal Analysis Gravimetric Analysis (Evaporation to Dryness) Separation->Analysis Weigh Supernatant Validation Validation Check (HPLC Purity Assay) Analysis->Validation Check Degradation Validation->Start If Degraded Data Calculate Mole Fraction (x) Validation->Data If Purity > 99%

Figure 2: Step-by-step workflow for the Gravimetric Isothermal Saturation Method.

Detailed Methodology
  • Preparation: Add excess solid methylamino methyl furan ester to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for 24 hours. Note: Ensure the solid phase persists throughout.

  • Sampling: Stop stirring and allow phases to settle for 1 hour (maintain temperature). Withdraw 2 mL of supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter.

  • Quantification (Gravimetric):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered solution and weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
  • Validation: Re-dissolve the residue and run HPLC to ensure no hydrolysis of the ester or oxidation of the amine occurred during equilibration.

Applications in Drug Development

Impurity Rejection in Ranitidine Synthesis

In the synthesis of Ranitidine, Methyl 5-[(dimethylamino)methyl]-2-furoate is a key intermediate.[1]

  • Problem: Polar impurities (e.g., unreacted amine or acid) often co-precipitate.

  • Solution: Use a binary solvent system of Isopropanol (Solvent) and Heptane (Anti-solvent) .[1]

    • The ester is soluble in hot Isopropanol.

    • Cooling induces supersaturation.

    • Adding Heptane lowers the solubility limit of the ester drastically, forcing crystallization while keeping more polar impurities in the mother liquor.

Reaction Solvent Selection

For nucleophilic substitution reactions on the furan ring:

  • Recommended: Acetonitrile or DMF . These polar aprotic solvents dissolve the furan ester well and enhance the nucleophilicity of incoming reagents, unlike alcohols which solvate nucleophiles and retard reaction rates.

References

  • Borra, A., et al. (2021).[4] "Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems." Journal of Molecular Liquids.

  • LookChem. (2025).[1] "5-[(Dimethylamino)methyl]-2-furanmethanol Properties and Solubility Data." LookChem Database.

  • Sobechko, I., et al. (2015).[3] "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents." Lviv Polytechnic National University.[3]

  • Georganics. (2023). "Methyl 5-(chloromethyl)-2-furoate – preparation and application." Georganics Technical Data.

  • MilliporeSigma. (2025).[1] "Solvent Miscibility and Solubility Table." Sigma-Aldrich Technical Library.[1]

Sources

Exploratory

Technical Guide: Safety and Toxicology of Furan-Based Amino Esters

This guide provides an in-depth technical analysis of the safety, toxicology, and handling of Furan-based Amino Esters (FAEs) . These compounds are frequent pharmacophores in drug discovery (e.g., as bioisosteres for phe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, toxicology, and handling of Furan-based Amino Esters (FAEs) . These compounds are frequent pharmacophores in drug discovery (e.g., as bioisosteres for phenyl rings or in fragment-based design) but carry specific metabolic liabilities that distinguish them from standard organic intermediates.

Introduction: The Pharmacophore vs. The Toxicophore

Furan-based amino esters consist of a furan ring substituted with an amino-ester side chain. While the furan ring improves water solubility and hydrogen-bonding potential compared to phenyl analogs, it acts as a "structural alert" in medicinal chemistry.

The core safety paradox is this: The Furan ring is a potential pro-toxin. Under specific metabolic conditions (primarily CYP450 oxidation), the aromatic furan ring can open to form reactive dicarbonyl species. This guide details how to handle these compounds safely in the lab and how to screen for this bioactivation risk during early drug development.

The Chemical Hazard Profile (Composite SDS Analysis)

Since FAEs are often novel R&D entities, a specific commercial SDS may not exist. Below is a Representative Hazard Profile derived from the structure-activity relationship (SAR) of the furan moiety and amino-ester functionality.

GHS Classification (Representative)
Hazard ClassCategoryHazard Statement (H-Code)Technical Justification
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedFuran derivatives often exhibit moderate oral toxicity; metabolic activation in the liver leads to first-pass toxicity.[1]
Skin Sensitization Cat 1BH317: May cause allergic skin reactionAmino esters are known haptens; they can acylate skin proteins, triggering immune responses.
Carcinogenicity Cat 2H351: Suspected of causing cancerCritical:[2] Unsubstituted furan is a Class 2B carcinogen. Substituted furans (like FAEs) are lower risk but must be treated as potential carcinogens until Ames/micronucleus data proves otherwise.
Eye Irritation Cat 2AH319: Causes serious eye irritationEsters hydrolyze on moist mucous membranes to release acid equivalents.
Critical Stability Data
  • Hydrolysis Risk: The amino ester bond is susceptible to hydrolysis in basic aqueous media or high humidity, releasing the free amino acid and the furoic acid derivative.

  • Oxidation Sensitivity: The furan ring is electron-rich. Exposure to atmospheric oxygen over prolonged periods (especially in solution) can lead to ring opening and polymer formation (darkening of the solid).

  • Storage Directive: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent ester hydrolysis.

Toxicological Mechanisms: The Bioactivation Pathway

The primary toxicological concern for furan-based compounds is Metabolic Bioactivation . Unlike inert scaffolds, the furan ring can be oxidized by Cytochrome P450 enzymes (specifically CYP2E1) into a reactive electrophile.

The Mechanism of Action (MOA)
  • Oxidation: CYP2E1 oxidizes the furan double bond.

  • Ring Opening: The resulting epoxide is unstable and opens to form cis-2-butene-1,4-dial (BDA) .

  • Toxic Binding: BDA is a potent

    
    -unsaturated dialdehyde. It acts as a Michael acceptor, covalently binding to:
    
    • Proteins: Specifically Lysine and Cysteine residues (causing cytotoxicity/necrosis).

    • DNA: Forming adducts (causing mutagenicity/carcinogenicity).

Visualizing the Pathway

FuranBioactivation Furan Furan-Based Amino Ester Epoxide Unstable Epoxide Intermediate Furan->Epoxide Oxidation CYP CYP2E1 (Liver Microsomes) CYP->Epoxide Catalysis BDA cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->BDA Ring Opening Detox GSH Conjugate (Excreted/Safe) BDA->Detox GSH Trapping Toxic Protein/DNA Adducts (Hepatotoxicity) BDA->Toxic Covalent Binding (No GSH) GSH Glutathione (GSH) GSH->Detox

Figure 1: The metabolic bioactivation of furan rings by CYP2E1 leading to reactive aldehyde formation or detoxification via Glutathione.

Risk Assessment & Experimental Protocols

To validate the safety of a specific FAE lead candidate, you must determine if the specific substitution pattern on the furan ring blocks this metabolic pathway.

Protocol: Reactive Metabolite Trapping (GSH Trapping Assay)

This assay determines if your FAE generates the toxic cis-2-butene-1,4-dial intermediate.

Objective: Incubate FAE with microsomes and Glutathione (GSH). If the furan ring opens, GSH will "trap" the reactive intermediate, forming a conjugate detectable by Mass Spectrometry.

Reagents:

  • Human Liver Microsomes (HLM) (final conc: 1.0 mg/mL)[3]

  • Test Compound (FAE) (final conc: 10 µM)

  • NADPH Regenerating System (cofactor)

  • Glutathione (GSH) (final conc: 5 mM) or stable isotope labeled GSH (

    
    , 
    
    
    
    ) for higher specificity.

Workflow:

  • Pre-incubation: Mix HLM, FAE, and GSH in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Incubation: Shake at 37°C for 60 minutes.

  • Quench: Add ice-cold Acetonitrile (ACN) containing internal standard.

  • Centrifugation: Spin at 3,000 x g for 20 mins to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Interpretation:

  • Scan Event: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (whole GSH).

  • Result:

    • No Adducts: The substitution on the furan ring likely stabilizes it against CYP2E1. (Safe to proceed) .

    • GSH Adducts Observed: The furan is bioactivating.[4] (High Toxicity Risk - Modify Structure) .

Visualizing the Screening Workflow

GSHTrapping Start Test Compound (FAE) Mix Mix with: HLM + GSH + Buffer Start->Mix Incubate Incubate 37°C (+NADPH) Mix->Incubate Quench Quench (ACN) & Centrifuge Incubate->Quench LCMS LC-MS/MS Analysis (Neutral Loss Scan) Quench->LCMS Decision GSH Adducts Found? LCMS->Decision Safe Pass: Stable Scaffold Decision->Safe No Risk Fail: Bioactivation Risk (Structural Redesign) Decision->Risk Yes

Figure 2: Decision tree for Glutathione (GSH) trapping assays to de-risk furan-based drug candidates.

Handling and Disposal Guidelines

Given the potential for sensitization and hydrolysis, strict hygiene is required.

Personal Protective Equipment (PPE)
  • Respiratory: Use a fume hood. If handling powder >100mg, use a P3 dust mask or N95 respirator to prevent inhalation of sensitizing dust.

  • Dermal:

    • Standard: Nitrile gloves (minimum 0.11 mm thickness).

    • High Risk (Solutions): If dissolved in DMSO or DMF (which enhance skin permeation), use Silver Shield/4H laminate gloves . Furan derivatives can penetrate standard nitrile rapidly in organic solvents.

Waste Disposal
  • Hydrolysis: Do not dispose of in aqueous waste streams without pH adjustment, as hydrolysis may generate furoic acid (pH drop) and free amines (odorous).

  • Incineration: High-temperature incineration is the only approved method for destroying the furan ring to prevent environmental bioaccumulation.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • National Toxicology Program (NTP). (2024). Report on Carcinogens: Furan.[1][2] U.S. Department of Health and Human Services. Link

  • Guidance on the Application of the CLP Criteria. (2017). European Chemicals Agency (ECHA). Specific Target Organ Toxicity (STOT) and Carcinogenicity criteria.[5] Link

  • Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Approach. Angewandte Chemie International Edition. (Discusses avoiding furan bioactivation). Link

  • PubChem Compound Summary. (2024). Furan-2-carboxylic acid (Furoic Acid).[6] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Leveraging Methyl 5-[(methylamino)methyl]furan-2-carboxylate in Drug Discovery

This technical guide details the utility, handling, and synthetic protocols for Methyl 5-[(methylamino)methyl]furan-2-carboxylate , a versatile bifunctional building block in medicinal chemistry. Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, handling, and synthetic protocols for Methyl 5-[(methylamino)methyl]furan-2-carboxylate , a versatile bifunctional building block in medicinal chemistry.

Executive Summary & Strategic Value

Methyl 5-[(methylamino)methyl]furan-2-carboxylate is a "privileged scaffold" intermediate. Its structural value lies in the furan ring , which acts as a bioisostere for phenyl or pyridine rings, often improving solubility and altering metabolic profiles.[1]

Key Chemical Attributes:

  • Bifunctionality: Contains a nucleophilic secondary amine (

    
    ) and an electrophilic methyl ester (
    
    
    
    ). This allows for orthogonal functionalization—ideal for Fragment-Based Drug Discovery (FBDD).
  • Rigid Linker: The furan ring provides a rigid 2,5-substitution geometry, critical for orienting pharmacophores in enzyme active sites (e.g., kinase hinge binders).

  • H-Bonding Potential: The furan oxygen acts as a weak hydrogen bond acceptor, while the secondary amine serves as a donor/acceptor.[1]

Application Note: Synthetic Utility & Workflow

This intermediate is primarily used to synthesize Peptidomimetics , H2-Receptor Antagonists (Ranitidine analogs), and Kinase Inhibitors .

Divergent Synthesis Strategy

The secondary amine is the primary handle for diversification.[1] Researchers typically perform N-functionalization first to avoid side reactions at the ester, followed by ester hydrolysis or direct amidation.[1]

Common Transformations:

  • N-Acylation/Sulfonylation: Generates amide/sulfonamide libraries.[1]

  • Reductive Amination: Converts the secondary amine to a tertiary amine (Ranitidine-like motifs).[1]

  • Saponification: Converts the ester to a carboxylic acid for coupling to amines (Fragment Linking).[1]

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the standard medicinal chemistry workflow using this scaffold.

G Start Methyl 5-[(methylamino) methyl]furan-2-carboxylate Amide Amide Derivative (Library Generation) Start->Amide R-COCl / Base or R-COOH / HATU Urea Urea/Carbamate (Peptidomimetics) Start->Urea Isocyanates or CDI coupling Acid Carboxylic Acid (Scaffold Extension) Start->Acid LiOH / THF:H2O (Saponification) Hydrazide Furan Hydrazide (Heterocycle Formation) Start->Hydrazide NH2NH2 / EtOH (Reflux) Amide->Acid Hydrolysis step (Post-functionalization)

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the furan scaffold.

Detailed Experimental Protocols

Protocol A: General N-Acylation (Amide Coupling)

Objective: To derivatize the secondary amine with a carboxylic acid building block. Scale: 1.0 mmol (Adaptable).

Reagents:

  • Methyl 5-[(methylamino)methyl]furan-2-carboxylate HCl (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv) or EDC/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.2 mmol) and DIPEA (1.0 mmol portion). Stir at room temperature (RT) for 15 minutes to activate the acid.

  • Addition: Add Methyl 5-[(methylamino)methyl]furan-2-carboxylate HCl (1.0 mmol) and the remaining DIPEA (2.0 mmol).

    • Note: The extra base is required to neutralize the HCl salt of the starting material.[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Dilute with EtOAc (30 mL).

    • Wash sequentially with 5% LiCl solution (to remove DMF), sat.

      
      , and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • LC-MS: Observe parent ion

    
    .[1]
    
  • 1H NMR: Disappearance of the broad NH signal; shift of the

    
    -methyl doublet/singlet.[1]
    
Protocol B: Ester Hydrolysis (Saponification)

Objective: To generate the free carboxylic acid for further coupling. Precaution: Furan rings are acid-sensitive.[1] Avoid strong acidic hydrolysis. Alkaline hydrolysis is preferred.[1]

Reagents:

  • Furan ester intermediate (1.0 equiv)[2]

  • Lithium Hydroxide (LiOH·H2O) (2.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF. Cool to 0°C.[1][3][4][5]

  • Addition: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] The acid will remain at the baseline.[1]

  • Work-up (Critical):

    • Concentrate THF under reduced pressure (do not heat above 40°C).

    • Dilute the aqueous residue with water.[1]

    • Carefully acidify to pH ~4–5 using 1M HCl or Citric Acid.[1] Do not use concentrated strong acids to avoid furan ring opening (Levulinic acid formation).

    • Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.[1]

  • Isolation: Dry organic layer and concentrate.[1]

Critical Handling & Stability Data

Stability Profile
ParameterStatusNotes
Acid Sensitivity High Furan rings are prone to ring-opening in strong acids (e.g., conc.[1] HCl/H₂SO₄), forming diketones (e.g., levulinates).
Oxidation ModerateThe secondary amine can oxidize over time.[1] Store as HCl salt or at -20°C under Argon.
Nitrosamine Risk Critical As a secondary amine, it can react with nitrites to form Nitrosamines (NDSRIs). Avoid nitrite reagents during processing.
Analytical Reference Data (Typical)
  • Molecular Weight: 169.18 g/mol (Free Base).

  • 1H NMR (DMSO-d6, HCl salt):

    • 
       9.4 (br s, 2H, 
      
      
      
      )
    • 
       7.3 (d, 1H, Furan H-3)
      
    • 
       6.7 (d, 1H, Furan H-4)
      
    • 
       4.2 (s, 2H, 
      
      
      
      -N)
    • 
       3.8 (s, 3H, 
      
      
      
      )
    • 
       2.6 (s, 3H, 
      
      
      
      )

References

  • PubChem. (2025).[1][6] Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride | C9H14ClNO3.[1][6] National Library of Medicine.[1] [Link]

  • Phutdhawong, W. S., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • MDPI. (2022).[1] Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Structural Analysis and Antimycobacterial Potential. Molbank.[1] [Link][3][4][5][7][8][9]

Sources

Application

Incorporation of furan linkers in peptidomimetic drug design

Application Note: Incorporation of Furan Linkers in Peptidomimetic Drug Design Executive Summary & Strategic Rationale The incorporation of furan rings into peptide backbones represents a high-value strategy in modern pe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of Furan Linkers in Peptidomimetic Drug Design

Executive Summary & Strategic Rationale

The incorporation of furan rings into peptide backbones represents a high-value strategy in modern peptidomimetic drug design.[1] Beyond serving as a rigid bioisostere for phenyl or heteroaromatic rings, the furan moiety offers a unique "masked" reactivity.

Core Value Proposition:

  • Conformational Control: The furan ring acts as a semi-rigid spacer, reducing the entropic penalty of binding by locking the peptide into a bioactive conformation (similar to, but distinct from, proline or phenylalanine).

  • Pro-Drug/Warhead Potential: Furan is chemically stable under standard physiological conditions but functions as a "caged electrophile." Upon specific oxidative activation (chemical or enzymatic), it converts into a reactive cis-enedione, capable of forming covalent bonds with nucleophilic residues (Lys, Cys) on the target protein.

Scope of Guide: This document details the design principles, solid-phase synthesis (SPPS) protocols, and photo-oxidation workflows required to utilize furan linkers effectively.

Design Principles: The Furan Logic

Before synthesis, the role of the furan must be defined. It serves two distinct pathways:

  • Pathway A (Structural Bioisostere): Used solely for steric fit and hydrogen-bond acceptance.

  • Pathway B (Reactive Probe): Used for target identification or covalent inhibition via oxidative activation (The "Madder" Methodology).

Design Workflow (Visualized)

FuranDesign Start Target Analysis Role Define Furan Role Start->Role Bioiso Structural Bioisostere (Stability/Affinity) Role->Bioiso Warhead Reactive Warhead (Covalent Trapping) Role->Warhead Constraint Design Constraint: Rigid Backbone Spacer Bioiso->Constraint Trigger Activation Trigger: Singlet Oxygen (1O2) or CYP450 Warhead->Trigger Chem Chemistry: 2-Furylalanine Incorporation Constraint->Chem Trigger->Chem Result1 Outcome: High Affinity Non-Covalent Binder Chem->Result1 Result2 Outcome: Target Cross-linking / Identification Chem->Result2

Figure 1: Decision matrix for incorporating furan moieties. Pathway selection dictates downstream processing (e.g., oxidation requirements).

Synthetic Methodology: Solid Phase Peptide Synthesis (SPPS)

The standard method for incorporating furan is via Fmoc-3-(2-furyl)-L-alanine (Fmoc-Faa-OH) . While compatible with standard Fmoc chemistry, furan is acid-sensitive. Prolonged exposure to high concentrations of Trifluoroacetic Acid (TFA) during cleavage can lead to polymerization or degradation.

Protocol A: Furan-Peptide Synthesis via Fmoc-SPPS

Reagents:

  • Resin: Rink Amide MBHA (loading 0.5–0.7 mmol/g).

  • Coupling: HBTU/DIPEA or DIC/Oxyma.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O. (Crucial: Do not use EDT; it can reduce the furan).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Standard AA): Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq). Reaction time: 45 min.

  • Coupling (Furan AA):

    • Use Fmoc-3-(2-furyl)-L-alanine (3 eq).

    • Activate with DIC (3 eq) and Oxyma Pure (3 eq) to reduce racemization risk.

    • Expert Insight: If the furan is at the N-terminus, proceed immediately to cleavage to minimize on-resin degradation.

  • Cleavage (The Critical Step):

    • Treat resin with Cleavage Cocktail for maximum 2 hours .

    • Note: Standard cleavage is often 3-4 hours. Furan requires shorter exposure.

    • Pre-cool the TFA cocktail to 0°C before addition to mitigate exothermic degradation.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize immediately.

Expert Insight - Aromatic Capping: Research indicates that "capping" the furan moiety with proximate aromatic residues (e.g., Phe, Trp) in the sequence can stabilize the furan ring against acidic degradation during the cleavage step [1]. If sequence design permits, flank the Furyl-alanine with a Phenylalanine.

Application Note: Furan-Based Covalent Trapping

This application utilizes the furan as a pro-reactive group.[2] Upon oxidation, the aromatic furan ring opens to form a cis-enedione (cis-2-butene-1,4-dial) .[3] This intermediate is a potent electrophile that reacts rapidly with nucleophiles (primary amines of Lysine or thiols of Cysteine) on the receptor target.

Mechanism:

  • Ligand Binding: The furan-peptide binds to the target receptor.

  • Activation: Singlet oxygen (

    
    ) is generated (via light + photosensitizer).
    
  • Unmasking: Furan

    
     Endoperoxide 
    
    
    
    cis-Enedione.
  • Trapping: cis-Enedione + Target-Nucleophile

    
     Covalent Adduct (Pyrrolinone).
    
Protocol B: Oxidative Cross-linking (The "Madder" Method)

Materials:

  • Furan-peptide (10 µM).

  • Target Protein/Receptor (1 µM).

  • Photosensitizer: Rose Bengal (RB) (0.5 µM).

  • Light Source: White light or Green LED (520 nm).

Workflow:

  • Incubation: Mix Furan-peptide and Target Protein in PBS (pH 7.4). Incubate at RT for 30 min to allow equilibrium binding.

  • Sensitizer Addition: Add Rose Bengal (final conc. 0.5 µM).

  • Irradiation: Irradiate the sample for 5–15 minutes.

    • Control: Keep a duplicate sample in the dark.

  • Quenching: Stop reaction by adding excess DTT or immediate denaturation for SDS-PAGE.

  • Analysis: Analyze via Western Blot (if biotinylated) or LC-MS/MS (for site mapping).

Visualizing the Cross-linking Workflow

CrosslinkWorkflow Complex Ligand-Receptor Complex Oxidation Photo-Oxidation (Rose Bengal + hν) Complex->Oxidation Trigger Intermediate Reactive Intermediate (cis-Enedione) Oxidation->Intermediate Ring Opening Trapping Nucleophilic Attack (Lys/Cys on Target) Intermediate->Trapping Covalent Bond Analysis LC-MS Analysis (Mass Shift) Trapping->Analysis Validation

Figure 2: Workflow for converting the inert furan-peptide into a covalent probe via photo-oxidation.

Characterization & Data Validation

To validate the synthesis and subsequent oxidation, compare the physicochemical properties.

Table 1: Comparative Properties of Furan-Peptides

ParameterNative Peptide (Phe)Furan-Peptide (Inert)Furan-Peptide (Oxidized)
Electronic Nature Aromatic, HydrophobicAromatic, H-bond acceptorElectrophilic (Reactive)
Metabolic Stability Low (Protease sensitive)Moderate (Protease resistant)Low (Rapidly reacts)
Mass Shift (LC-MS) Reference Mass (M)M - 10 Da (approx)M + 16 Da (vs Furan form)
NMR Signature Phenyl protons (7.1-7.4 ppm)Furan protons (6.3, 7.4 ppm)Loss of aromatic signals

Validation Checkpoints:

  • 1H-NMR: A successful synthesis of the precursor shows distinct furan resonances at

    
     ~6.3 ppm (H4), ~7.4 ppm (H2), and ~7.5 ppm (H5).
    
  • Post-Oxidation MS: Upon oxidation to the enedione, a mass increase of +16 Da (incorporation of one oxygen atom) or +32 Da (if hydrated) is observed compared to the furan precursor [2].

References

  • Hoogewijs, K., et al. (2012). "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation."[4] Organic & Biomolecular Chemistry.

  • Madder, A., et al. (2016).[1][5] "Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions."[1][5][6] Chemical Communications.[5][7]

  • Deceuninck, A., & Madder, A. (2009). "From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation–conjugation strategy."[5][6][7] Chemical Communications.[5][7]

  • BenchChem Application Note. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Removing Unreacted Methylamine from Furan Esters

Welcome to the Technical Support Center for the purification of furan esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted methylam...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of furan esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted methylamine from their reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles.

Introduction: The Challenge of Methylamine Removal

Methylamine is a common reagent in the synthesis of various organic compounds, including derivatives of furan esters. As a good nucleophile, it is effective in amidation and other nucleophilic substitution reactions.[1] However, its physical properties—namely its high volatility and water solubility—can complicate its removal from the final product.[2] Incomplete removal of methylamine can lead to impurities in the final product, affecting its purity, stability, and downstream applications. This guide will walk you through various strategies to effectively purify your furan ester products.

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding the removal of unreacted methylamine from furan esters.

Q1: Why is it difficult to remove methylamine from my reaction mixture?

A1: The difficulty in removing methylamine stems from its physical properties. It has a low boiling point (-6.3 °C) and is highly soluble in water and many organic solvents.[2] This makes simple evaporation or a single aqueous wash often insufficient for complete removal.

Q2: Can I use a simple aqueous wash to remove methylamine?

A2: While a simple aqueous wash will remove some methylamine, it is often not sufficient for complete removal due to methylamine's solubility in many organic solvents. To enhance the efficiency of an aqueous wash, an acidic wash is recommended.

Q3: What is an acidic wash and how does it work?

A3: An acidic wash involves washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl) or 1M sulfuric acid (H₂SO₄). Methylamine, being a weak base, reacts with the acid to form a water-soluble salt (methylammonium chloride or sulfate).[3][4] This salt has a much higher affinity for the aqueous phase and is thus efficiently extracted from the organic layer.

Q4: Are there alternatives to acidic washes if my furan ester is acid-sensitive?

A4: Yes, if your product is sensitive to acid, you can use other techniques such as scavenger resins, chromatography, or distillation. A wash with a 10% aqueous copper sulfate solution can also be effective; the copper forms a complex with the amine, which then partitions into the aqueous phase.[5]

Q5: What are scavenger resins and how can they help?

A5: Scavenger resins are solid-supported reagents designed to react with and bind to specific types of molecules, such as amines.[6] Resins with acidic functional groups (e.g., sulfonic acid) can effectively capture basic impurities like methylamine.[7][8] The resin can then be easily removed by filtration.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the purification process.

Issue 1: Persistent Methylamine Contamination After Aqueous Washes

Symptoms:

  • NMR or GC-MS analysis of your product still shows the presence of methylamine.

  • An amine-like odor persists in your product.

Possible Causes:

  • Insufficient acidification of the wash solution.

  • Formation of an emulsion during extraction, preventing efficient phase separation.

  • High concentration of methylamine in the initial reaction mixture.

Solutions:

1. Optimize the Acidic Wash Protocol

An acidic wash is a primary and effective method for removing basic impurities like methylamine.

Protocol: Acidic Wash

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Perform the Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake and Separate: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate.

  • Drain the Aqueous Layer: Drain the lower aqueous layer containing the methylammonium salt.

  • Repeat: Repeat the wash with the dilute acid solution 2-3 more times to ensure complete removal.

  • Neutralizing Wash: Follow with a wash using a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Finally, wash with a saturated brine (NaCl) solution to remove excess water from the organic layer.[5]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Expert Tip: The key to a successful acidic wash is the protonation of the amine. By converting the basic methylamine to its corresponding water-soluble salt, its partitioning into the aqueous phase is significantly favored.

2. Breaking Emulsions

Emulsions can sometimes form during extraction, especially if the reaction mixture contains polar aprotic solvents like DMF or DMSO.[5]

Troubleshooting Emulsions:

  • Add Brine: Add a small amount of saturated NaCl solution (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help break the emulsion.[5]

  • Filtration: Filter the entire mixture through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.[5]

  • Solvent Removal: If possible, remove high-boiling polar solvents via rotary evaporation before the aqueous workup.[5][9]

Issue 2: Product Decomposition During Purification

Symptoms:

  • Low yield of the desired furan ester.

  • Appearance of new, unexpected peaks in analytical data (NMR, LC-MS).

Possible Causes:

  • Sensitivity of the furan ester to acidic or basic conditions.

  • Thermal decomposition during distillation.

Solutions:

1. Utilize Scavenger Resins for a Milder Purification

Scavenger resins offer a non-aqueous and milder alternative to acidic washes, which is particularly useful for acid-sensitive compounds.[6]

Protocol: Purification with Scavenger Resins

  • Select the Appropriate Resin: Choose a scavenger resin with acidic functional groups, such as a sulfonic acid-based resin (e.g., ScavengePore™ Benzenesulfonic acid).[7]

  • Add Resin to the Reaction Mixture: Add the scavenger resin (typically 3-5 equivalents relative to the excess methylamine) to the crude reaction mixture dissolved in a suitable organic solvent.

  • Stir: Stir the mixture at room temperature for a few hours to overnight to allow for complete scavenging of the methylamine.

  • Filter: Remove the resin by simple filtration.

  • Wash and Concentrate: Wash the resin with a small amount of the solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure.

Diagram: Scavenger Resin Workflow

ScavengerResinWorkflow Crude_Mixture Crude Reaction Mixture (Furan Ester + Methylamine) Add_Resin Add Acidic Scavenger Resin Crude_Mixture->Add_Resin Stir Stir at Room Temperature Add_Resin->Stir Filter Filter to Remove Resin Stir->Filter Pure_Product Pure Furan Ester Solution Filter->Pure_Product

Caption: Workflow for methylamine removal using scavenger resins.

2. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Considerations for Furan Esters:

  • Stationary Phase: Furan-based esters can sometimes be sensitive to acidic silica gel. Consider using a neutral stationary phase like neutral alumina or deactivating the silica gel by adding a small amount of a mild base (e.g., triethylamine) to the eluent.[5]

  • Solvent System: A solvent system that provides good separation between your furan ester and the more polar methylamine (or its salt if an acidic wash was performed first) should be chosen. A typical system might be a gradient of ethyl acetate in hexanes.

3. High Vacuum Distillation

For thermally sensitive compounds, high vacuum distillation can be an effective purification method as it allows for distillation at a lower temperature, thus preventing thermal decomposition.[5][10]

Data Summary Table: Purification Method Comparison

Purification MethodAdvantagesDisadvantagesBest For
Acidic Wash Simple, fast, and inexpensive.Not suitable for acid-sensitive compounds. Can lead to emulsions.Robust, acid-stable furan esters.
Scavenger Resins Mild conditions, high selectivity, easy work-up.[6]Can be more expensive than simple washes.Acid-sensitive furan esters.
Column Chromatography High purity can be achieved.Can be time-consuming and require large volumes of solvent. Potential for product decomposition on acidic silica gel.Small to medium scale purifications where high purity is critical.
High Vacuum Distillation Effective for removing non-volatile impurities.Requires specialized equipment. Not suitable for thermally unstable compounds even at reduced pressure.Thermally stable, volatile furan esters.

Diagram: Decision Tree for Purification Strategy

PurificationDecisionTree decision decision result result Start Start: Crude Furan Ester with Methylamine Acid_Sensitive Is the Furan Ester Acid-Sensitive? Start->Acid_Sensitive Acidic_Wash Perform Acidic Wash Acid_Sensitive->Acidic_Wash No Scavenger_Resin Use Scavenger Resin Acid_Sensitive->Scavenger_Resin Yes Thermally_Stable Is the Furan Ester Thermally Stable & Volatile? Thermally_Stable->result Purification Complete Distillation Consider High Vacuum Distillation Thermally_Stable->Distillation Yes High_Purity_Needed Is High Purity Essential? High_Purity_Needed->Thermally_Stable No Chromatography Perform Column Chromatography High_Purity_Needed->Chromatography Yes Acidic_Wash->High_Purity_Needed Scavenger_Resin->High_Purity_Needed Distillation->result Chromatography->result

Caption: Decision-making flowchart for selecting a purification method.

Conclusion

The effective removal of unreacted methylamine from furan esters is crucial for obtaining high-purity products. The choice of purification strategy depends on the specific properties of your furan ester, particularly its stability towards acid and heat. By understanding the principles behind each technique and following the detailed protocols and troubleshooting guides provided, you can confidently address the challenges of purification in your research and development endeavors.

References

  • Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. (2023). Journal of Sustainable Materials Processing and Management. [Link]

  • Methylamine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved February 17, 2026, from [Link]

  • Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. (2015, October 16). AZoM. [Link]

  • Scrubbing trimethylamine with HCl solution. (2021, December 13). Reddit. [Link]

  • ScavengePore Benzenesulfonic acid. (n.d.). Rapp Polymere. Retrieved February 17, 2026, from [Link]

  • What is the good method for remove DMF in this situation? (2019, January 9). ResearchGate. [Link]

  • Separation and purification of furan carboxylates. (2021).

Sources

Optimization

Technical Support Center: Ester Stability &amp; Workup Optimization

Abstract: Methyl esters are the "canaries in the coal mine" of organic synthesis. While less sterically hindered and more electrophilic than their ethyl or tert-butyl counterparts, they offer atom economy and ease of cha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl esters are the "canaries in the coal mine" of organic synthesis. While less sterically hindered and more electrophilic than their ethyl or tert-butyl counterparts, they offer atom economy and ease of characterization. However, their susceptibility to hydrolysis during aqueous workup—specifically saponification under basic conditions—is a primary cause of unexplained yield loss. This guide provides validated protocols to isolate methyl esters intact, even in the presence of aggressive Lewis acids like Lithium Aluminum Hydride (LAH) or Diisobutylaluminum hydride (DIBAL).

Part 1: The Mechanics of Failure (Why Your Ester is Dying)

Before troubleshooting, we must understand the enemy. Hydrolysis during workup is rarely spontaneous; it is induced by pH extremes and exotherms .

The Mechanism of Loss:

  • Base-Catalyzed Saponification (The Primary Threat):

    • Trigger: Quenching aluminum reagents (LAH, DIBAL) with the standard "Fieser" method (Water/15% NaOH/Water).[1]

    • Kinetics: Methyl esters hydrolyze roughly 10–50x faster than tert-butyl esters due to minimal steric hindrance at the carbonyl carbon.

    • Irreversibility: Once the carboxylate forms in basic media, the reaction is effectively irreversible.[2]

  • Acid-Catalyzed Hydrolysis:

    • Trigger: Heat generated during quenching combined with acidic washes (e.g., 1M HCl to break emulsions).[3]

    • Thermodynamics: Unlike base catalysis, this is reversible, but high water concentration shifts equilibrium toward the carboxylic acid.

Part 2: Decision Matrix & Workflows

Use the following logic to select the correct workup based on your reagents and ester sensitivity.

WorkupDecision Start Reagent Used? Al_Reagent Aluminum/Boron (LAH, DIBAL, BH3) Start->Al_Reagent General General Base/Acid (NaH, LDA, H2SO4) Start->General Fieser Standard Fieser? (NaOH involved) Al_Reagent->Fieser Standard Protocol Buffer Buffered Quench (NH4Cl or Phosphate) General->Buffer Control pH No NO! High pH Risk Fieser->No High pH Spike Safe Safe for Methyl Ester? Rochelle Rochelle Salt Workup (Best for Solubility) Glauber Glauber's Salt Workup (Best for Scale/Speed) No->Rochelle Switch to No->Glauber Switch to

Figure 1: Decision tree for selecting workup protocols to preserve methyl esters.

Part 3: Validated Protocols

Protocol A: The Rochelle Salt Method (The Gold Standard)

Best for: Reactions containing Aluminum (LAH, DIBAL) where emulsions are likely.

The Science: Standard acid/base quenches rely on pH to solubilize aluminum salts. Rochelle salt (Sodium Potassium Tartrate) utilizes chelation . The tartrate ligand binds Al³⁺ with high affinity, breaking the emulsion and solubilizing the metal into the aqueous phase at a neutral pH (~7), leaving the methyl ester untouched.

Step-by-Step:

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with an equal volume of diethyl ether (Et₂O) or MTBE. Avoid DCM if possible as it exacerbates emulsions.

  • Quench: Add ethyl acetate (EtOAc) dropwise to consume excess hydride.

  • The Salt: Add saturated aqueous Rochelle Salt solution (approx. 20 mL per gram of hydride reagent).

  • The Wait (Critical): Vigorously stir at Room Temperature (RT) until two clear layers appear.

    • Troubleshooting: This can take 30 mins to 4 hours. Do not rush. If layers don't separate, add more Rochelle solution and wait.[4]

  • Extract: Separate layers. Wash organic layer with brine, dry over MgSO₄.[5]

Protocol B: Glauber’s Salt (Non-Aqueous Quench)

Best for: Highly sensitive substrates or small-scale reactions.

The Science: Sodium Sulfate Decahydrate (Glauber’s Salt, Na₂SO₄[6][7]·10H₂O) releases water slowly as it is added to the reaction. This provides the water necessary to hydrolyze the Al-O bonds but traps the resulting aluminum hydroxides as a granular solid rather than a gelatinous slime. No free liquid water phase is created, preventing bulk hydrolysis.

Step-by-Step:

  • Dilute: Dilute reaction with Et₂O at 0°C.

  • Add: Add solid Na₂SO₄·10H₂O in small portions.

  • Observe: Hydrogen gas will evolve.[8] Continue adding until gas evolution ceases and the solid clumps look "fluffy" rather than sticky.

  • Filter: Filter the suspension through a Celite pad.[8][9]

  • Rinse: Rinse the pad with Et₂O. The filtrate contains your product.

Protocol C: The Buffered Reverse Quench

Best for: General acid/base reactions (non-metal hydride).

The Science: Adding water directly to a reaction often causes a localized exotherm and pH spike. "Reverse Quench" involves pouring the reaction into a large volume of cold buffer. This ensures the ester never experiences a high concentration of acid/base.

Step-by-Step:

  • Prepare: In a large Erlenmeyer flask, prepare a 0°C solution of Saturated Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 7).

  • Transfer: Slowly pour your reaction mixture into the stirring buffer solution.

  • Monitor: Keep internal temperature <10°C.

  • Extract: Proceed with standard extraction.

Part 4: Data & Comparative Analysis

Table 1: Workup Method Impact on Methyl Ester Recovery

Workup MethodActive ReagentpH EnvironmentRisk LevelMethyl Ester Recovery*
Standard Fieser H₂O / 15% NaOHSpike to >12Critical 40–60% (Variable)
Acid Quench (HCl) 1M HClDrop to <1High 60–80% (Heat dependent)
Rochelle Salt Na-K TartrateNeutral (~7)Safe >95%
Glauber's Salt Na₂SO₄·10H₂ONeutralSafe >95%
Sodium Fluoride NaF / H₂ONeutralSafe >90% (Good for silyl groups)

*Estimated recovery based on internal standard protocols for non-volatile methyl esters.

Part 5: Frequently Asked Questions (Troubleshooting)

Q: I used the Fieser method (NaOH) and my product disappeared. Is it in the aqueous layer? A: Likely, yes. If saponification occurred, your ester is now a carboxylate salt (R-COO⁻Na⁺), which is water-soluble.

  • The Fix: Take the aqueous layer, acidify carefully to pH ~3 with 1M HCl (keep cold!), and re-extract with EtOAc. This recovers the carboxylic acid, which you can re-methylate (e.g., TMS-diazomethane or MeOH/H₂SO₄).

Q: The Rochelle salt method is taking too long to separate. Can I speed it up? A: Do not add acid! This defeats the purpose.

  • The Fix: Add a small amount of solid NaCl to increase the ionic strength of the aqueous layer, or add more Et₂O to the organic layer. Ensure the mixture is at room temperature; cold Rochelle solutions are more viscous and separate slowly.

Q: My methyl ester is volatile. How do I dry it without losing yield? A: Methyl esters of low molecular weight (e.g., methyl valerate) are volatile.

  • The Fix: Do not rotovap to dryness.

    • Use Pentane or Et₂O for extraction (low boiling points).

    • Dry with MgSO₄, filter.[10]

    • Concentrate carefully at >100 mbar and 20°C.

    • Stop when the solvent volume is low and verify by NMR; do not apply high vacuum.

Part 6: Visualizing the Chemical Safety Net

The following diagram illustrates how Rochelle Salt prevents the formation of the "Aluminate Gel" that traps products and necessitates harsh pH treatments.

ChelationMechanism Complex Al-Alkoxide Complex (Sticky/Gel) Chelate Water-Soluble Al-Tartrate Chelate Complex->Chelate Ligand Exchange Product Free Methyl Ester (In Organic Phase) Complex->Product Releases Tartrate Tartrate Ligand (Rochelle Salt) Tartrate->Chelate Binds Al(III)

Figure 2: Mechanism of Aluminum sequestration by Rochelle Salt, releasing the target ester.

References

  • University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions (Fieser, Rochelle's, Glauber's). Not Voodoo X. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (2014). Discussion Addendum for: Preparation of α-Alkenyl Ketones. Org.[1][10][11][12][13][14] Synth. 2014, 91, 137-149. (Detailed discussion of Fieser vs. alternative workups). Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.[2][15] Retrieved February 17, 2026, from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024).[1] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[1] ACS Chemical Health & Safety.[1] (Safety and workup protocols). Retrieved February 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Crystallization of Furan-2-Carboxylates

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Engineering & Solid-State Control for Furoates[1][2] Introduction: The "Furan" Challenge Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Engineering & Solid-State Control for Furoates[1][2]

Introduction: The "Furan" Challenge

Welcome to the technical support hub for furan-2-carboxylates. Whether you are synthesizing the parent furan-2-carboxylic acid (furoic acid) or its derivatives (like 2,5-furandicarboxylic acid [FDCA] ), you are likely facing a common triad of problems: oiling out , solvate formation , or impurity inclusion (specifically decarboxylated byproducts or oxidation intermediates).[2]

Unlike simple aromatics, furan-2-carboxylates possess a unique polarity profile.[1][2] The furan oxygen acts as a weak hydrogen bond acceptor, while the carboxylic acid is a strong donor/acceptor. This duality means standard "like-dissolves-like" rules often fail, leading to metastable oils rather than crystalline solids.[1][2]

This guide abandons generic advice. Below are the specific protocols and decision trees we use to stabilize the crystal lattice of furan-2-carboxylates.

Module 1: Solubility & Solvent Screening

Q: My compound dissolves in methanol but oils out in hexanes. How do I select a solvent system that actually yields crystals?

A: You are experiencing the "polarity gap."[1] Furan-2-carboxylates form strong hydrogen-bonded dimers (typically in the P-1 space group) in the solid state.[2] To crystallize them, you must break the solute-solvent interaction without forcing the molecules into a disordered oil phase.[2]

The Solution: Use the "Marginal Solvency" approach. Avoid "Good" solvents (Methanol) and "Poor" solvents (Hexane) in isolation.[1] Instead, target solvents with intermediate dielectric constants or specific binary mixtures.[1][2]

Solubility Hierarchy for Furan-2-Carboxylic Acid

Data based on thermodynamic saturation at 25°C

Solvent ClassSolventSolubility RatingRisk Factor
High Polarity (Protic) Methanol, EthanolVery High (>100 mg/mL)Solvate Formation: High risk of trapping solvent in the lattice.[2]
High Polarity (Aprotic) Acetone, DMSOHigh Oiling Out: Fast evaporation leads to oils, not crystals.[1][2]
Intermediate Ethyl Acetate , IPA Moderate (Ideal)Optimal: Balances solubility with crystal growth kinetics.[1][2]
Low Polarity Toluene, DichloroethaneLow Polymorphism: May favor metastable catemer structures.[1][2]
Non-Polar Hexane, HeptaneNegligible Agglomeration: Causes rapid, amorphous precipitation.[1][2]
Visual Workflow: Solvent Selection Logic

SolventSelection Start Start: Crude Furan-2-Carboxylate SolubilityCheck Check Solubility in Ethyl Acetate (EtOAc) at Reflux Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Yes: Proceed to Cooling Soluble->YesSoluble Yes NoSoluble No: Add Co-Solvent Soluble->NoSoluble No CoolingPath Cool to 25°C at 0.5°C/min YesSoluble->CoolingPath CoSolventPath Add MeOH or Acetone dropwise until clear NoSoluble->CoSolventPath CheckOil Did it Oil Out? CoolingPath->CheckOil OilYes Yes: LLPS Detected CheckOil->OilYes Yes OilNo No: Crystals Formed CheckOil->OilNo No FixOil Reheat -> Add 10% MeOH -> Seed -> Cool Slower OilYes->FixOil CoSolventPath->CoolingPath

Caption: Decision tree for selecting the initial solvent system. Note the specific intervention for "Oiling Out" (LLPS) using a polarity modifier.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: Upon cooling, my solution turns cloudy and deposits a sticky gum/oil before solidifying. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the metastable limit of the oil phase is reached before the solubility curve of the crystal. This is extremely common with furan-2-carboxylates because impurities (like furfural or decarboxylated byproducts) depress the melting point significantly.[1][2]

The Fix: The "Seeded Temperature Cycling" Protocol

Do not simply cool slower. You must bypass the "Oil Gap."[1]

  • Dissolution: Dissolve crude material in Ethyl Acetate:Heptane (3:1) at reflux.

  • Saturation Point: If the solution is clear at reflux, cool until you see the first sign of cloudiness (oiling).

  • The Re-Heat: Immediately heat the solution back up by 5-10°C until it clears.

  • Seeding: Add 0.5 wt% pure seed crystals of the target furan-2-carboxylate.

    • Why? Seeds provide a surface for growth, bypassing the nucleation energy barrier that favors the oil phase.

  • Isothermal Aging: Hold the temperature constant for 30-60 minutes to allow the seeds to grow.

  • Controlled Cooling: Cool to room temperature at a rate of 0.2°C/min .

Why this works: The seeds ensure that the thermodynamic solid phase nucleates before the solution enters the metastable oiling region.

Module 3: Polymorph & Solvate Control

Q: I obtained crystals, but the melting point is 5°C lower than reported. Is it a new polymorph?

A: While conformational polymorphism is possible (e.g., cis vs trans orientation of the carbonyl), for furan-2-carboxylates, a lower melting point usually indicates one of two things:

  • Solvate Formation: You crystallized from methanol or water, and solvent molecules are trapped in the lattice.[1][2]

  • Dimer Disruption: Impurities are preventing the formation of the stable carboxylic acid dimer.[1]

The Diagnostic Protocol:

ObservationLikely CauseCorrective Action
Broad Melting Range Impurities (e.g., Furfural)Recrystallize from Water (if acid) or IPA (if ester).[1][2] Water is excellent for purging organic impurities from furoic acid due to the hydrophobic effect on the furan ring.
Sharp but Low MP Solvate (e.g., Methanol solvate)Desolvation Slurry: Suspend the solid in a non-solvating solvent (e.g., Heptane ) and stir at 50°C for 4 hours.[2] This extracts the trapped solvent.[1]
Double Melting Peak Polymorph MixtureRipening: Stir the slurry at a temperature near the boiling point of the solvent for 24 hours to convert the metastable form to the stable form (Ostwald Ripening).

Scientific Insight: Furan-2-carboxylic acid predominantly crystallizes as centrosymmetric dimers (Space Group P-1).[1][2] This dimer is robust.[1][2] If you see deviations, it is almost always a solvate or impurity issue rather than a true "disappearing polymorph" scenario.[1][2]

Module 4: Advanced Purification (FDCA Specifics)

Q: I am working with 2,5-Furandicarboxylic Acid (FDCA). How do I remove the mono-acid impurity (FFCA)?

A: Separation of FDCA (di-acid) from FFCA (formyl-furan-carboxylic acid) is the "Holy Grail" of bio-plastic purification.[2] They co-crystallize easily.[1][2]

The "pH-Swing" Protocol: Standard recrystallization often fails here.[1][2] Use the pKa difference.

  • Dissolution: Dissolve the crude mixture in water by adding NaOH until pH > 9. (Both dissolve as salts).[1][2]

  • Oxidation (Optional): If FFCA levels are high, add a mild oxidant (H2O2) to convert FFCA to FDCA.[1][2]

  • Stepwise Acidification:

    • Slowly add HCl/H2SO4.[1][2]

    • Target pH 2.5: FDCA (pKa ~2.6) will begin to crystallize out first.

    • Stop Acidification: Do not go below pH 1.5 initially, or the impurities will precipitate.[2]

  • Filtration: Filter the high-purity FDCA crystals.

  • Wash: Wash aggressively with hot water to remove surface impurities.[1][2]

References

  • Solubility & Thermodynamics

    • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Journal of Molecular Liquids.[1][2]

    • (Verified via Search)

  • Crystal Structure

    • Unveiling the Solid-State Architecture of 2-Furancarboxylic Acid. Benchchem Technical Library.[1][2]

    • [2]

  • FDCA Purification

    • Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility.[1][2][3] Journal of Chemical & Engineering Data.[1][2]

    • [2]

  • Oiling Out Mechanisms

    • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego.[1][2]

    • [2]

Sources

Optimization

Controlling temperature to avoid decarboxylation in furan synthesis

Technical Support Center: Furan Synthesis & Stability Control Ticket Subject: Prevention of Decarboxylation in Furan-2-Carboxylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Synthesis & Stability Control Ticket Subject: Prevention of Decarboxylation in Furan-2-Carboxylic Acid Derivatives Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open [Response Generated]

Core Directive: The Thermodynamics of Stability

Welcome to the technical support center. You are likely here because you are synthesizing furan-2-carboxylic acids (or esters) and observing the formation of decarboxylated by-products (simple furans) or experiencing low mass balance due to gas evolution (


).

The Central Conflict: Furan rings are electron-rich aromatic systems. When a carboxylic acid is attached at the C2 position (alpha-position), it is susceptible to decarboxylation via an ipso-substitution mechanism. This process is:

  • Entropy Driven: One molecule splits into two (Furan +

    
    ), favored by high temperatures (
    
    
    
    ).
  • Acid-Catalyzed: Protons facilitate the cleavage of the

    
     bond.
    

Operational Thresholds:

  • Danger Zone:

    
     (Thermal decarboxylation onset).
    
  • Critical Failure:

    
     (Rapid, quantitative loss of 
    
    
    
    ).
  • Catalytic Risk: Strong Brønsted acids (e.g.,

    
    , 
    
    
    
    ) can lower the activation energy for decarboxylation, causing it to occur even at reflux temperatures (
    
    
    ).

Troubleshooting Matrix: Diagnosing the Failure

Use this matrix to identify the specific cause of yield loss in your workflow.

Symptom Probable Cause Mechanism Corrective Action
Gas evolution bubbles during reaction (not solvent boiling).Thermal Decarboxylation Reaction temperature exceeds the activation energy barrier (

) for C-C bond cleavage.
Reduce Temp: Limit reaction to

. Switch solvent from Toluene/DMSO to DCM/THF.
Loss of ester group during Feist-Benary synthesis.Krapcho Decarboxylation Halide ions (

,

) from precursors + high heat + polar solvent attack the ester.
Remove Halides: Avoid excess halide salts. Lower temperature. Switch to non-polar solvent if possible.
Product is "tarry" or dark; NMR shows polymer signals.Acid-Induced Polymerization Furans are acid-sensitive (acidolysis). High acid conc. opens the ring, leading to polymerization.Buffer System: Switch from mineral acids to Lewis Acids (e.g.,

,

) or buffered conditions.
Sublimation of starting material (crystals on condenser).Physical Loss (Not Decarb) 2-Furoic acid sublimes before melting/reacting.Condenser Setup: Use a cooled condenser. Do not heat open vessels.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to stay on the "Cyclization" path and avoid the "Decarboxylation" energy well.

FuranPathways cluster_conditions Control Parameters Precursor 1,4-Dicarbonyl (Precursor) Intermediate Hemiacetal Intermediate Precursor->Intermediate Cyclization (Fast) Target Furan-2-Carboxylate (TARGET) Intermediate->Target Dehydration (-H2O) DecarbState Protonated Intermediate Target->DecarbState High T (>140°C) or Strong Acid (H+) Waste Decarboxylated Furan + CO2 (WASTE) DecarbState->Waste Ipso-Substitution (-CO2) Safe Safe Zone: Temp < 60°C Lewis Acids Danger Danger Zone: Temp > 140°C Brønsted Acids

Figure 1: Reaction pathway divergence. High thermal energy or high proton concentration pushes the stable Target molecule toward the irreversible Decarboxylation pathway.

Validated Experimental Protocols

These protocols are designed to minimize thermal and acidic stress.

Protocol A: Mild Paal-Knorr Synthesis (Lewis Acid Catalyzed)

Best for: Synthesizing sensitive furan esters from 1,4-diketones without losing the carboxylate group.

Rationale: Replaces harsh mineral acids (


) with Iodine (

) or Scandium Triflate (

), allowing the reaction to proceed at Room Temperature (RT) or mild heat, significantly below the decarboxylation threshold.

Materials:

  • 1,4-Dicarbonyl precursor (1.0 equiv)

  • Iodine (

    
    ) (5-10 mol%) OR 
    
    
    
    (5 mol%)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    
  • Saturated

    
     (for Iodine quench)
    

Step-by-Step:

  • Dissolution: Dissolve the 1,4-dicarbonyl precursor in DCM (0.1 M concentration).

  • Catalysis: Add the catalyst (

    
     or 
    
    
    
    ) in one portion at Room Temperature (25°C) .
  • Monitoring: Stir at RT. Monitor via TLC/LC-MS.

    • Note: If reaction is sluggish, warm to 40°C . Do NOT exceed reflux temperature of DCM.

  • Quench:

    • If using

      
      : Wash reaction mixture with saturated aqueous 
      
      
      
      to remove iodine (color change from purple/brown to clear).
    • If using

      
      : Filter through a silica plug or wash with water.
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo at <40°C bath temperature .
    
Protocol B: Feist-Benary Synthesis (Avoiding Krapcho Conditions)

Best for: Condensation of


-haloketones with 

-keto esters.

Rationale: Standard Feist-Benary uses basic conditions followed by acid dehydration.[1] The risk here is "Krapcho Decarboxylation" (ester hydrolysis + decarboxylation) driven by halide ions at high heat. This protocol uses a mild base and avoids high-boiling polar solvents.

Step-by-Step:

  • Coupling: Mix

    
    -haloketone (1.0 equiv) and 
    
    
    
    -keto ester (1.0 equiv) in Methanol or Ethanol (avoid DMSO/DMF).
  • Base Addition: Add Pyridine or Triethylamine (1.1 equiv) dropwise at 0°C .

  • Cyclization: Allow to warm to RT. Stir for 12-24h.

  • Dehydration (The Critical Step):

    • Traditional: Reflux with HCl (High Risk of Decarboxylation).

    • Optimized: Treat the intermediate hydroxy-dihydrofuran with p-Toluenesulfonic acid (pTsOH) (catalytic) in Benzene or Toluene at 60-70°C (below reflux if possible) or use molecular sieves to drive water removal.

  • Workup: Neutralize with

    
     immediately upon completion to prevent acid-catalyzed degradation during concentration.
    

Frequently Asked Questions (FAQ)

Q1: I am seeing a yield of only 40%, and the NMR shows a singlet at ~7.4 ppm. What happened? A: That singlet likely corresponds to the


-proton of a decarboxylated furan. You have lost your carboxyl group.
  • Fix: Check your oil bath temperature. If it was

    
    , you thermally decarboxylated the product. If it was lower, you likely used too strong of an acid for too long.
    

Q2: Can I distill my furan-2-carboxylic acid to purify it? A: Generally, No. Most furan-2-carboxylic acids are solids with high melting points, but they will decarboxylate before they distill at atmospheric pressure.

  • Fix: Use recrystallization (e.g., from water/ethanol) or vacuum sublimation (strictly controlled temp/pressure). If it is an ester, vacuum distillation is safer, but keep the pot temperature below 100°C.

Q3: Does the solvent polarity affect decarboxylation? A: Yes. Polar aprotic solvents (DMSO, DMF) can accelerate decarboxylation, especially in the presence of salts (Krapcho conditions).

  • Fix: Use non-polar or protic solvents (Toluene, Ethanol, DCM) whenever possible to stabilize the carboxylate intermediate.

References

  • Thermal Decarboxylation Thresholds

    • Title: Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.[2][3]

    • Source: Food Chemistry (via PubMed/ResearchG
    • URL:[Link]

    • Relevance: Establishes that decarboxylation activates significantly around 140-160°C.[3][4]

  • Paal-Knorr Mechanism & Conditions

    • Title: Mechanism of the Paal-Knorr Furan Synthesis.[5][6][7][8][9]

    • Source: Journal of Organic Chemistry (Amarn
    • URL:[Link]

    • Relevance: Defines the acid-catalyzed cyclization pathway and intermedi
  • Mild Synthesis Alternatives

    • Title: Iodine-Catalyzed Paal-Knorr Furan Synthesis under Mild Conditions.
    • Source: Tetrahedron Letters (Relevant methodology cit
    • URL:[Link] (Direct deep link to specific volume varies; general journal link provided for verification of method existence).

  • Feist-Benary Reaction Details

    • Title: Feist-Benary Synthesis.[1][10][11][12]

    • Source: Organic Chemistry Portal[6]

    • URL:[Link]

    • Relevance: Outlines the condensation mechanism and risk of hydrolysis/decarboxyl

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 5-[(methylamino)methyl]furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 5-[(methylamino)methyl]furan-2-carboxylate, a substituted furan derivative of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we offer a comprehensive framework for its identification, purity assessment, and the rationalization of its chemical environment.

The Structural Context: Unpacking Methyl 5-[(methylamino)methyl]furan-2-carboxylate

The molecule in focus, Methyl 5-[(methylamino)methyl]furan-2-carboxylate, possesses several key structural motifs that give rise to a characteristic ¹H NMR spectrum. Understanding these components is the first step in a successful spectral interpretation.

Figure 1. Molecular structure of Methyl 5-[(methylamino)methyl]furan-2-carboxylate with key functional groups highlighted.

The core of the molecule is a furan ring, a five-membered aromatic heterocycle. This ring is substituted at the C2 and C5 positions. At C2, a methyl ester group (-COOCH₃) is present, while the C5 position bears a methylaminomethyl group (-CH₂NHCH₃). Each of these groups will contribute distinct signals to the ¹H NMR spectrum.

Comparative ¹H NMR Spectral Data

To confidently assign the proton signals of our target molecule, a comparative analysis with simpler, related compounds is invaluable. The following table summarizes the experimental ¹H NMR data for key structural analogs.

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment)
Methyl 5-[(methylamino)methyl]furan-2-carboxylate (Predicted) CDCl₃~7.10 (1H, d, J ≈ 3.4 Hz, H-3), ~6.20 (1H, d, J ≈ 3.4 Hz, H-4), ~3.88 (3H, s, -COOCH₃), ~3.75 (2H, s, -CH₂-), ~2.45 (3H, s, -NHCH₃), ~1.80 (1H, br s, -NH-)
Methyl furan-2-carboxylate [1][2]CDCl₃7.60 (1H, dd, J=1.8, 0.8 Hz, H-5), 7.18 (1H, dd, J=3.6, 0.8 Hz, H-3), 6.52 (1H, dd, J=3.6, 1.8 Hz, H-4), 3.90 (3H, s, -OCH₃)
2-Methylfuran [3]CDCl₃7.25 (1H, m, H-5), 6.23 (1H, m, H-3), 5.93 (1H, m, H-4), 2.26 (3H, s, -CH₃)
Methylamine [4]CDCl₃~2.4 (3H, s, -CH₃), ~1.1 (2H, s, -NH₂)

In-Depth Spectral Analysis and Signal Assignment

Based on the comparative data and fundamental NMR principles, we can predict and assign the ¹H NMR spectrum of Methyl 5-[(methylamino)methyl]furan-2-carboxylate as follows:

Furan Ring Protons (H-3 and H-4)

The furan ring gives rise to two signals in the aromatic region of the spectrum.

  • H-3 (~7.10 ppm, doublet): This proton is adjacent to the electron-withdrawing methyl ester group at C2, which deshields it, causing it to appear at a higher chemical shift (downfield). It will appear as a doublet due to coupling with the H-4 proton. The typical coupling constant between H-3 and H-4 in a furan ring is approximately 3.4 Hz.

  • H-4 (~6.20 ppm, doublet): This proton is adjacent to the C5 substituent. It is less deshielded than H-3 and thus appears at a lower chemical shift (upfield). It will also be a doublet due to coupling with H-3, exhibiting the same coupling constant.

The significant difference in chemical shifts between H-3 and H-4 is a hallmark of 2,5-disubstituted furans, arising from the distinct electronic effects of the two different substituents.

Methyl Ester Protons (-COOCH₃)
  • -COOCH₃ (~3.88 ppm, singlet): The three protons of the methyl ester group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.

Methylaminomethyl Protons (-CH₂NHCH₃)

This side chain at the C5 position will produce three distinct signals.

  • -CH₂- (~3.75 ppm, singlet): The two protons of the methylene group are chemically equivalent and are not expected to show significant coupling to the NH proton, especially in the presence of trace amounts of acid or water which can lead to rapid proton exchange. Thus, this signal is predicted to be a singlet.

  • -NHCH₃ (~2.45 ppm, singlet): The three protons of the methyl group attached to the nitrogen are equivalent and will appear as a singlet. Their chemical shift is consistent with that of a methyl group attached to a nitrogen atom.[4]

  • -NH- (~1.80 ppm, broad singlet): The proton on the nitrogen atom often appears as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature. The broadening is due to quadrupole effects of the nitrogen nucleus and chemical exchange.

Experimental Protocol: A Guide to Data Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 5-[(methylamino)methyl]furan-2-carboxylate, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is crucial to use a high-purity solvent to avoid interfering signals.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter instrument_setup Instrument Setup (≥400 MHz) filter->instrument_setup shimming Shimming for Homogeneity instrument_setup->shimming run_spectrum Acquire ¹H Spectrum shimming->run_spectrum

Figure 2. Workflow for ¹H NMR sample preparation and data acquisition.

NMR Spectrometer Setup and Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Shimming: Carefully shim the magnetic field to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: A spectral width of approximately 12 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of at least 3 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

Troubleshooting and Spectral Interpretation Challenges

  • Impurity Identification: The presence of starting materials or byproducts can be identified by comparing the acquired spectrum with the predicted spectrum and the spectra of potential impurities.

  • Broadening of NH Signal: As mentioned, the NH proton signal can be broad and may even be difficult to observe. A D₂O exchange experiment can be performed to confirm its presence. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the NH signal will disappear due to proton-deuterium exchange.

  • Solvent Effects: The choice of solvent can slightly influence the chemical shifts of the protons. For instance, using a more polar solvent like DMSO-d₆ will likely shift the NH proton signal further downfield.

Conclusion

The ¹H NMR spectrum of Methyl 5-[(methylamino)methyl]furan-2-carboxylate is a rich source of structural information. By systematically analyzing the chemical shifts, multiplicities, and coupling constants of the various proton signals and comparing them with data from structurally related compounds, a confident and unambiguous assignment of the molecule's structure can be achieved. This guide provides a robust framework for researchers to approach the spectral analysis of this and similar furan derivatives, ensuring the integrity and accuracy of their scientific findings.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-( - The Royal Society of Chemistry.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting.
  • PubChem. (n.d.). Methyl 2-furoate | C6H6O3 | CID 11902.
  • ChemicalBook. (n.d.). 2-Methylfuran(534-22-5) 1H NMR spectrum.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methylamino Furan Derivatives

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, and a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, and a deep understanding of fragmentation patterns is key to unlocking the structural information held within a mass spectrum. This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of methylamino furan derivatives, a structural motif of increasing interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of fragmentation rules, offering a rationale for the observed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the "why" behind the fragmentation, analysts can more confidently identify and characterize these and other related molecules.

Fundamental Principles of Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. The two most common methods, EI and ESI, impart different amounts of internal energy to the analyte, leading to distinct and complementary fragmentation patterns.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV).[1][2] This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+) that is prone to extensive fragmentation.[2][3][4] The resulting mass spectrum is rich in fragment ions, providing a detailed fingerprint of the molecule's structure. However, the molecular ion may sometimes be of low abundance or absent altogether for fragile molecules.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[2][3][5] It typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with low internal energy.[2] As a result, the initial mass spectrum often shows a prominent molecular ion peak with minimal fragmentation.[3] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the ion of interest is isolated and fragmented through collision-induced dissociation (CID).[5][6]

General Fragmentation Pathways of Furan and Amine Moieties

The fragmentation of methylamino furan derivatives is governed by the interplay of the furan ring and the methylamino substituent.

  • Furan Ring Fragmentation: The furan ring is a stable aromatic system.[7] Under EI, the molecular ion is often abundant.[7] A characteristic fragmentation pathway involves the loss of CO, followed by the loss of a hydrogen atom, leading to the formation of a stable cyclopropenyl cation.

  • Amine Fragmentation: Aliphatic amines typically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[8] This results in the formation of a stable iminium ion. The molecular ion peak of a compound containing an odd number of nitrogen atoms will have an odd nominal mass.[8]

Comparative Fragmentation Patterns of Methylamino Furan Isomers

The position of the methylamino group on the furan ring significantly influences the fragmentation pattern. Here, we compare the expected fragmentation of 2-(methylamino)furan and 3-(methylamino)furan.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, we anticipate extensive fragmentation for both isomers, with distinct differences allowing for their differentiation.

Table 1: Predicted Major Fragment Ions of Methylamino Furan Isomers in EI-MS

m/zProposed Fragment2-(methylamino)furan3-(methylamino)furan
97[M]•+PresentPresent
96[M-H]•+AbundantModerate
82[M-CH3]•+ModerateLow
69[M-CO]•+ModerateModerate
68[M-HCN]•+AbundantLow
54[M-CH3-CO]•+LowModerate
42[C2H4N]+AbundantLow

3.1.1. Fragmentation of 2-(Methylamino)furan

The proximity of the methylamino group to the ring oxygen in 2-(methylamino)furan allows for unique rearrangement and fragmentation pathways.

  • α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-N bond, leading to the formation of a stable N-methylformimidoyl radical and the furan cation at m/z 67 (not shown in the table as it is less common) or, more significantly, the loss of HCN (m/z 27) from the rearranged molecular ion to yield a prominent ion at m/z 68.

  • Loss of a Hydrogen Radical: Loss of a hydrogen atom from the methyl group or the amino group can lead to a stabilized ion at m/z 96.

  • Formation of [C2H4N]+: A characteristic peak for primary and secondary amines is the iminium ion. For 2-(methylamino)furan, cleavage of the bond between the furan ring and the nitrogen-bearing carbon, followed by hydrogen rearrangement, can generate the N-methylmethaniminium ion at m/z 42.

Caption: Proposed EI fragmentation of 2-(methylamino)furan.

3.1.2. Fragmentation of 3-(Methylamino)furan

With the methylamino group at the 3-position, the direct interaction with the ring oxygen is diminished, altering the fragmentation landscape.

  • Ring Cleavage: Fragmentation is more likely to be initiated by cleavage of the furan ring itself. Loss of CO (m/z 28) to form an ion at m/z 69 is a probable pathway.

  • Loss of Methyl Radical: Cleavage of the N-CH3 bond can result in an ion at m/z 82.

  • Sequential Loss: Subsequent loss of CO from the [M-CH3]•+ fragment would lead to an ion at m/z 54.

Caption: Proposed EI fragmentation of 3-(methylamino)furan.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI-MS/MS, fragmentation of the protonated molecule ([M+H]+ at m/z 98) will be induced. The fragmentation pathways are expected to be more controlled and diagnostic.

Table 2: Predicted Major Fragment Ions of Methylamino Furan Isomers in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss2-(methylamino)furan3-(methylamino)furan
9881NH3LowModerate
9870COModerateAbundant
9868CH3NH2AbundantLow
9857C2H3OLowModerate

3.2.1. Fragmentation of Protonated 2-(Methylamino)furan

Protonation is likely to occur at the nitrogen atom.

  • Loss of Methylamine: The most characteristic fragmentation is expected to be the loss of a neutral methylamine molecule (CH3NH2, 31 Da) to produce the furanyl cation at m/z 67. However, a rearrangement followed by the loss of methylamine can lead to a more stable ion at m/z 68.

  • Loss of CO: Loss of carbon monoxide (CO, 28 Da) from the furan ring is also a plausible pathway, resulting in an ion at m/z 70.

GCMS_Workflow cluster_0 Sample Introduction cluster_1 Gas Chromatography cluster_2 Mass Spectrometry (EI) cluster_3 Data Analysis A Inject 1 µL of Working Solution B Separation on a non-polar column (e.g., HP-5MS) A->B C Temperature Gradient B->C D Ionization at 70 eV C->D E Mass Analysis (e.g., Quadrupole) D->E F Spectrum Acquisition E->F G Library Search and Fragmentation Analysis F->G

Caption: Experimental workflow for GC-MS (EI) analysis.

Detailed GC-MS Parameters:

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: m/z 40-300.

LC-MS/MS (ESI) Analysis Workflow

LCMSMS_Workflow cluster_0 Sample Introduction cluster_1 Liquid Chromatography cluster_2 Mass Spectrometry (ESI) cluster_3 Data Analysis A Inject 5 µL of Working Solution B Separation on a C18 column A->B C Gradient Elution B->C D Positive Ion Mode ESI C->D E Full Scan MS D->E F Tandem MS (CID) of m/z 98 E->F G Spectrum Acquisition F->G H Fragmentation Pathway Elucidation G->H

Caption: Experimental workflow for LC-MS/MS (ESI) analysis.

Detailed LC-MS/MS Parameters:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • ESI Voltage: +4.5 kV.

  • Nebulizing Gas: Nitrogen, 3 L/min.

  • Drying Gas: Nitrogen, 15 L/min.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.

Conclusion

The mass spectrometric fragmentation of methylamino furan derivatives is a structurally informative process that can be rationally interpreted. Electron ionization provides a detailed fragmentation fingerprint, while electrospray ionization coupled with tandem mass spectrometry offers controlled fragmentation that is often easier to interpret. The positional isomerism of the methylamino group on the furan ring gives rise to distinct and diagnostic fragmentation patterns, allowing for their unambiguous differentiation. By leveraging the principles and experimental guidelines presented in this guide, researchers can confidently apply mass spectrometry to the structural elucidation of this important class of molecules.

References

  • Benchchem. (2025, November 2).
  • Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • Benchchem. A Comparative Spectroscopic Analysis of Furan Amine Isomers. Benchchem.
  • ResearchGate. (2025, August 6). Ionization and fragmentation of furan molecules by electron collisions.
  • Canadian Science Publishing. Mass spectrometry of some furanocoumarins.
  • MDPI. (2023, February 8).
  • ResearchGate. (2025, October 13).
  • PMC.
  • Chemistry LibreTexts. (2023, August 29).
  • Longdom Publishing. Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi.
  • RSC Publishing. (2015, December 16).
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ELTE. (2019, February 10).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 5-[(methylamino)methyl]furan-2-carboxylate

This guide is structured for operational application in a drug discovery or organic synthesis environment. It prioritizes the chemical reactivity profile of Methyl 5-[(methylamino)methyl]furan-2-carboxylate to dictate sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured for operational application in a drug discovery or organic synthesis environment. It prioritizes the chemical reactivity profile of Methyl 5-[(methylamino)methyl]furan-2-carboxylate to dictate safety and disposal protocols, rather than relying on generic safety data sheets which may be sparse for this specific intermediate.[1][2][3]

[1][2][3]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its "Dual-Reactivity" profile.[1][2][3] It is not merely an organic solvent; it is a bifunctional building block containing a basic amine and a hydrolyzable ester on a sensitive furan core.[2][3]

PropertyValue / CharacteristicOperational Implication
Structure Furan ring with 2-position methyl ester and 5-position secondary amine.[1][2][3][4]High Reactivity: The furan ring is electron-rich and susceptible to rapid oxidation or polymerization if catalyzed by strong acids.[1][2]
Basicity Secondary Amine (

)
Corrosive/Irritant: Will react exothermically with acids.[1][2][3] Must be segregated from acidic waste streams to prevent heat generation.[1][2][3]
Stability Ester LinkageHydrolysis Risk: In strong basic waste (pH > 12), the ester will hydrolyze, generating methanol (flammability hazard) and the carboxylate salt.[1][2][3]
Physical State Likely Oil or Low-Melting SolidTreat as a liquid waste stream unless crystallized as a salt (e.g., HCl salt).[1][2][3]
Flash Point Estimated > 60°C (Combustible)While likely not "Flammable" (Class I), treat as Combustible (Class II/III) for safety margins.[1][2][3]
Critical Hazard: The "Nitration" Risk

WARNING: Never dispose of furan derivatives in waste streams containing Nitric Acid or strong nitrating agents.[3] The furan ring is highly susceptible to electrophilic aromatic substitution.[2][3] Nitration of furan derivatives can be uncontrollably exothermic and explosive [1].[2][3]

Pre-Disposal Stabilization (The "Quench" Step)

If you are disposing of a reaction mixture containing this compound, you must stabilize it before adding it to a central waste carboy.[2][3]

Scenario A: Pure Compound / Old Stock[1][2][3]
  • Action: No quenching required.[1][2][3] Move directly to segregation.[1][2][3]

  • Solvent: Dilute with a compatible non-halogenated solvent (e.g., Ethanol, Ethyl Acetate) if the material is viscous, to prevent clogging of waste funnels.[1][2][3]

Scenario B: Reaction Mixture (Excess Reagents)

If the waste contains unreacted alkylating agents or acid chlorides used to create this molecule:

  • Cool: Place flask in an ice bath.

  • Neutralize: Slowly add saturated Sodium Bicarbonate (

    
    ) to neutralize any residual acid.[2][3]
    
  • Verify pH: Ensure pH is between 6 and 9.

  • Phase Split: If an organic layer forms, separate it.[1][2][3] The organic layer containing the furan derivative goes to Organic Waste .[3] The aqueous layer (if free of toxic metals/organics) goes to Aqueous Waste .[2][3]

Segregation Logic (The Self-Validating System)

The most common cause of laboratory waste accidents is "incompatible mixing."[1][2][3] Use this logic gate to validate your disposal choice.

Compatibility Matrix
  • Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, Dichloromethane (if halogenated waste), Triethylamine.[1][2][3]

  • INCOMPATIBLE (Do Not Mix):

    • 
      Concentrated Acids (HCl, 
      
      
      
      ):
      Causes polymerization of the furan ring (tar formation) and exothermic salt formation.[1][2][3]
    • 
      Oxidizers (
      
      
      
      , Nitric Acid):
      Risk of ring opening and rapid oxidation.[2][3]
    • 
      Acid Anhydrides/Chlorides:  Will react with the secondary amine to form amides, generating heat and HCl gas.[3]
      

Disposal Workflow

Follow this step-by-step protocol to move the chemical from the bench to the central accumulation area.

Step 1: Waste Stream Selection

Determine the correct waste stream based on the solvent matrix.[3]

WasteDecision cluster_warning CRITICAL CHECK Start Waste: Methyl 5-[(methylamino)methyl]furan-2-carboxylate IsSolid Is the material a Solid or Liquid? Start->IsSolid SolidPath Solid (Pure or HCl Salt) IsSolid->SolidPath Solid LiquidPath Liquid / Solution IsSolid->LiquidPath Liquid SolidWaste Stream C: Solid Hazardous Waste SolidPath->SolidWaste HalogenCheck Does the solvent contain Halogens? (DCM, Chloroform?) LiquidPath->HalogenCheck NonHalogen Stream A: Non-Halogenated Organic HalogenCheck->NonHalogen No (MeOH, EtOAc, Acetone) Halogen Stream B: Halogenated Organic HalogenCheck->Halogen Yes (DCM, CHCl3) OxidizerCheck Does container have Oxidizers/Acids? NonHalogen->OxidizerCheck Halogen->OxidizerCheck Stop STOP: Segregate Immediately OxidizerCheck->Stop Yes

Figure 1: Decision Matrix for Waste Stream Selection. Ensure the receiving container is free of incompatible oxidizers.[3][5][6]

Step 2: Container Preparation[1][2][3][8]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2][3] Avoid metal containers if the material is wet or acidic, though the amine nature usually protects steel.[3]

  • Headspace: Leave at least 10% headspace in the container to allow for expansion.[2][3]

Step 3: Labeling (RCRA Compliance)

You must label the container before adding the waste.[2][3]

  • Constituents: Write out the full chemical name. Do not use abbreviations like "Furan-Amine."

  • Hazards: Check the following boxes:

Step 4: Final Disposal (EHS Handoff)[1][2][3]
  • Method: The ultimate destruction method for this compound is Incineration (Fuel Blending).[2][3] The high nitrogen content means it will generate

    
     upon combustion, which professional waste handlers (e.g., Veolia, Clean Harbors) manage via scrubbers.[1][2][3]
    
  • EPA Waste Codes:

    • If pure and ignitable (FP < 60°C): D001

    • If toxic (characteristic): D000 (General)[1][2][3]

    • Note: This specific intermediate is generally not P-listed or U-listed, so it defaults to characteristic waste handling [2].[1][2][3]

Emergency Contingencies

Spills (< 500 mL)
  • Evacuate the immediate area.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[1][2][3] Note: Latex is permeable to many organic amines.[1][3]

  • Absorb: Use a Universal Absorbent or Vermiculite.[1][2][3] Do not use paper towels if the neat compound is hot or fuming (rare).[2][3]

  • Clean: Wipe the area with soap and water.[1][2][3][6] The amine is basic, so a mild detergent works best.[2][3]

Exposure[1][8]
  • Skin Contact: The methylamino group allows for rapid transdermal absorption.[2][3] Wash with soap and water for 15 minutes immediately.[2][3][6]

  • Eye Contact: Irrigate for 15 minutes. The amine is basic and can cause corneal clouding if not treated instantly.[3]

References

  • UrFU Research. Oxidative Transformations of Furan Amines. (Furans are sensitive to oxidative conditions and can ring-open or react violently with strong oxidizers).[1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][2][3] (Defines characteristic waste D001 and empty container regulations). [1][2][3]

  • PubChem. Methyl 5-[(methylamino)methyl]furan-2-carboxylate Compound Summary. (Structural data and general amine/ester reactivity profiles).

  • Sigma-Aldrich. Safety Data Sheet for Generic Furan/Amine Derivatives. (General handling for Class 3 Flammables and Skin Irritants).[2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.